

Reducing viscosity of ethylene carbonate electrolytes with co-solvents

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Compound of Interest

Compound Name: Ethylene carbonate

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Technical Support Center: Optimizing Ethylene Carbonate Electrolytes

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **ethylene carbonate** (EC)-based electrolytes. The focus is on reducing electrolyte viscosity through the use of co-solvents to enhance ion mobility and overall performance.

Frequently Asked Questions (FAQs)

Q1: Why is **ethylene carbonate** (EC) a common solvent in lithium-ion battery electrolytes?

A1: **Ethylene carbonate** (EC) is widely used due to its high dielectric constant ($\epsilon \approx 89$), which allows for effective dissociation of lithium salts like LiPF_6 into free Li^+ and PF_6^- ions.^[1] This ensures a high concentration of charge carriers in the electrolyte. Additionally, EC is crucial for the formation of a stable solid electrolyte interphase (SEI) on graphite anodes, which is essential for long-term battery cycling.^[2]

Q2: What is the main drawback of using pure **ethylene carbonate** (EC) as an electrolyte solvent?

A2: The primary drawback of pure EC is its high viscosity ($\eta \approx 1.9$ cP at 40°C), which severely hinders the mobility of lithium ions.^{[1][3]} This high viscosity can lead to low ionic conductivity,

poor rate capability, and reduced performance, especially at low temperatures.[4]

Q3: What is the purpose of adding a co-solvent to an **ethylene carbonate** (EC)-based electrolyte?

A3: Co-solvents are added to EC-based electrolytes to reduce the overall viscosity of the mixture.[1][5] By lowering the viscosity, co-solvents improve ionic mobility, which in turn increases the ionic conductivity of the electrolyte.[1] This leads to better battery performance, including higher rate capability and improved low-temperature operation.

Q4: What are some common co-solvents used with **ethylene carbonate** (EC)?

A4: Common co-solvents are linear carbonates, which have lower viscosities than EC. These include:

- Dimethyl Carbonate (DMC): Known for its very low viscosity ($\eta \approx 0.59$ cP).[1]
- Ethyl Methyl Carbonate (EMC): Offers a balance of properties with a moderate viscosity ($\eta \approx 0.65$ cP).[6]
- Diethyl Carbonate (DEC): Another low-viscosity option.[7]

Q5: How does the addition of a co-solvent affect the properties of the electrolyte?

A5: Adding a linear carbonate co-solvent to EC creates a trade-off. While the viscosity of the electrolyte mixture decreases, the overall dielectric constant also decreases because linear carbonates have much lower dielectric constants than EC (e.g., DMC $\epsilon \approx 3$).[1] Therefore, an optimal ratio of EC to co-solvent is necessary to achieve a balance between good ion dissociation (from EC) and high ion mobility (from the co-solvent).[1]

Troubleshooting Guide

Problem: My battery shows poor performance at low temperatures.

Possible Cause	Troubleshooting Steps
High electrolyte viscosity at low temperatures.	Ethylene carbonate has a relatively high melting point (34-37°C) and its viscosity increases significantly at lower temperatures, impeding ion transport. [4] [8]
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<p>1. Introduce a low-viscosity co-solvent: Add a linear carbonate like dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), or diethyl carbonate (DEC) to your EC-based electrolyte. These co-solvents have lower melting points and help to maintain a liquid state with lower viscosity at reduced temperatures.</p>	
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<p>2. Optimize the co-solvent ratio: Experiment with different volume or weight ratios of EC to your chosen co-solvent. A higher proportion of the co-solvent will generally lead to lower viscosity, but too much can negatively impact salt dissociation due to a lower overall dielectric constant. A common starting point is a 1:1 ratio by volume or weight.[1]</p>	
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Problem: The ionic conductivity of my electrolyte is too low.

Possible Cause	Troubleshooting Steps
High viscosity is limiting ion mobility.	Even with sufficient salt dissociation, high viscosity can prevent ions from moving freely between the electrodes, resulting in low conductivity. [1]
1. Select a co-solvent with very low viscosity: Dimethyl carbonate (DMC) has one of the lowest viscosities among common carbonate co-solvents and can significantly enhance ionic conductivity. [1]	
2. Adjust the EC:co-solvent ratio: Systematically vary the ratio of EC to your co-solvent. For example, studies have shown that for EC:EMC mixtures with 1M LiPF ₆ , a 1:3 volume ratio can lead to a peak in ionic conductivity. [5]	
Insufficient salt dissociation.	While less common in EC-rich electrolytes, an improperly chosen co-solvent with a very low dielectric constant could, at high concentrations, reduce the overall dielectric constant of the mixture to a point where salt dissociation is incomplete.
1. Ensure sufficient EC content: Maintain a sufficient proportion of EC in your electrolyte mixture to ensure the lithium salt remains fully dissociated. A balance must be struck between reducing viscosity and maintaining a high dielectric constant.	

Problem: My battery has a poor charge/discharge rate capability.

Possible Cause	Troubleshooting Steps
Slow ion transport in the electrolyte.	The rate at which a battery can be charged and discharged is often limited by how quickly lithium ions can move through the electrolyte. High viscosity is a major contributor to slow ion transport.
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1. Decrease electrolyte viscosity: This is the primary strategy. Refer to the steps for addressing low ionic conductivity, as the underlying principle is the same: use a low-viscosity co-solvent and optimize its concentration.	
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2. Consider ternary solvent systems: Some formulations use a mixture of EC with two linear carbonates (e.g., EC:DMC:EMC) to further optimize the balance of properties.	
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Data Presentation

Table 1: Viscosity of **Ethylene Carbonate** (EC) and Common Co-solvents

Solvent	Abbreviation	Viscosity (cP at 25°C unless noted)
Ethylene Carbonate	EC	1.90 (at 40°C)[1][3]
Dimethyl Carbonate	DMC	0.583[6]
Ethyl Methyl Carbonate	EMC	0.650[6]
Diethyl Carbonate	DEC	~0.75[7]

Table 2: Ionic Conductivity and Viscosity of EC-Based Electrolytes with Co-solvents (1M LiPF₆)

Electrolyte System (Volume Ratio)	Ionic Conductivity (mS/cm)	Viscosity (mPa·s or cP)
EC:EMC (1:1)	~10-11	~2.8-3.0
EC:EMC (3:7 by wt.)	Varies with concentration	~3.0 (for 0.84 M)[9]
EC:EMC (1:3)	21.5[5]	Not specified
EC:DEC (3:7)	6.7	4.9
EC:DMC (1:1 by wt.)	~10.5	~2.8

Note: Values are approximate and can vary based on the specific experimental conditions, purity of materials, and measurement techniques.

Experimental Protocols

1. Preparation of EC-Based Electrolytes with Co-solvents

- Materials:
 - Ethylene Carbonate (EC), battery grade
 - Co-solvent (DMC, EMC, or DEC), battery grade
 - Lithium salt (e.g., LiPF₆), battery grade
 - Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
- Procedure:
 - All materials and equipment should be dried in a vacuum oven before being transferred into the glovebox to minimize moisture contamination.
 - Inside the glovebox, measure the required volume or weight of EC and the chosen co-solvent(s) to achieve the desired ratio.
 - Combine the solvents in a clean, dry beaker or flask and stir with a magnetic stirrer until a homogeneous mixture is formed.

- Slowly add the pre-weighed lithium salt to the solvent mixture while stirring.
- Continue stirring until the salt is completely dissolved. This may take several hours.
- Store the prepared electrolyte in a tightly sealed container inside the glovebox.

2. Measurement of Electrolyte Viscosity

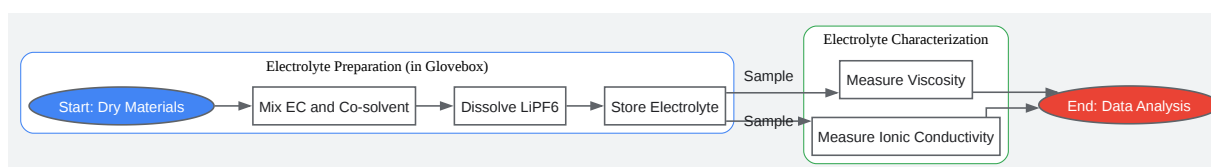
- Apparatus:
 - Viscometer (e.g., Ubbelohde capillary viscometer, rotational viscometer, or a microfluidic viscometer like VROC®)
 - Temperature-controlled bath or chamber
- Procedure (using a capillary viscometer):
 - Calibrate the viscometer using a standard fluid with a known viscosity at the desired temperature.
 - Introduce a precise volume of the prepared electrolyte into the viscometer.
 - Place the viscometer in the temperature-controlled bath and allow it to thermally equilibrate.
 - Apply suction or pressure to draw the electrolyte liquid above the upper timing mark.
 - Measure the time it takes for the liquid to flow between the upper and lower timing marks.
 - Repeat the measurement several times to ensure reproducibility.
 - Calculate the kinematic viscosity using the viscometer constant and the average flow time.
 - Measure the density of the electrolyte at the same temperature and calculate the dynamic viscosity (kinematic viscosity × density).

3. Measurement of Ionic Conductivity

- Apparatus:

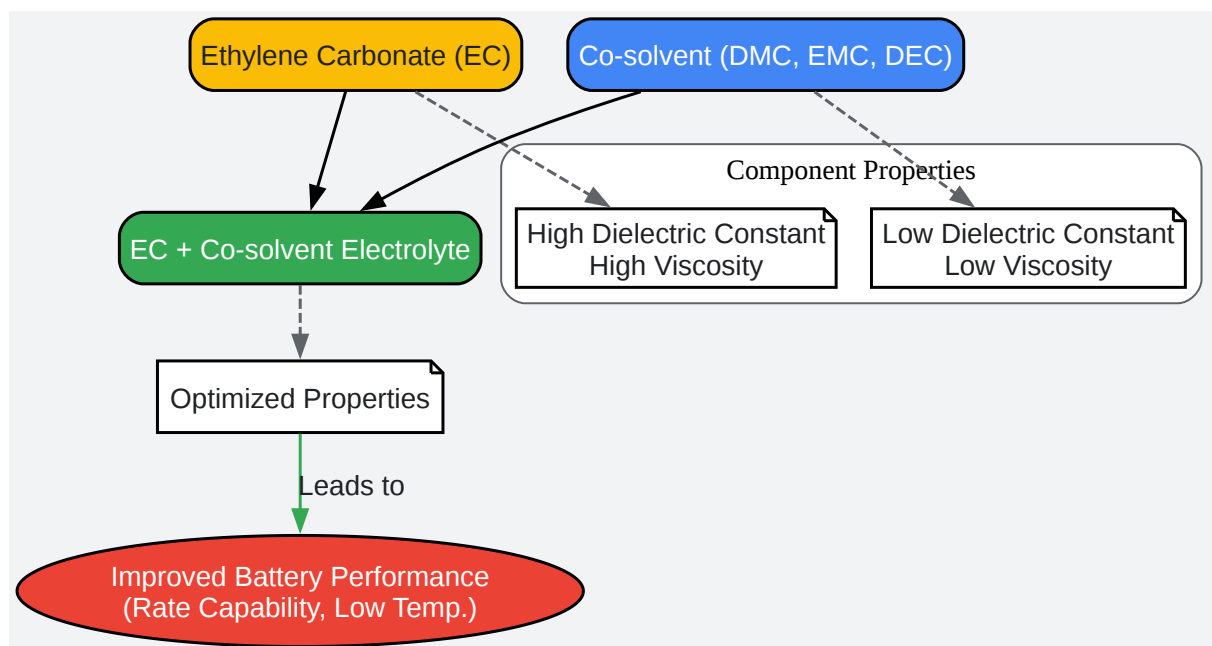
- Conductivity meter with a suitable probe
- Temperature-controlled chamber or bath
- Calibration standards
- Procedure:
 - Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).
 - Place the electrolyte sample in a clean, dry measurement cell within a temperature-controlled environment.
 - Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.
 - Allow the reading to stabilize.
 - Record the conductivity value.
 - Clean and dry the probe thoroughly between measurements of different samples.

Visualizations



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Caption: Experimental workflow for electrolyte preparation and characterization.



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